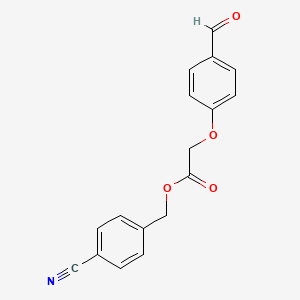

(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anaerobic Ether Cleavage Mechanisms

Research on the anaerobic cleavage of ethers, such as 2-phenoxyethanol, by bacteria provides insights into the potential biodegradation pathways of similar ether compounds. The study by Speranza et al. (2002) highlights a mechanism where 2-phenoxyethanol is converted into phenol and acetate, indicating a biological process for ether bond cleavage that could be relevant to the biodegradation of similar compounds like (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate. This research suggests the possibility of using specific bacteria for the bioremediation of environmental pollutants with similar structures (Speranza, Mueller, Orlandi, Morelli, Manitto, & Schink, 2002).

Bacterial Metabolism of Aromatic Compounds

Spivack, Leib, and Lobos (1994) explored the novel bacterial metabolism pathways of bisphenol A, involving oxidative skeletal rearrangements and cleavage. This research indicates that similar compounds, including this compound, may undergo microbial metabolism leading to the degradation of potentially harmful environmental pollutants. The study provides a foundation for understanding how bacteria can transform complex organic molecules into simpler, less toxic forms, which could have applications in wastewater treatment and environmental detoxification (Spivack, Leib, & Lobos, 1994).

Photochemical Rearrangements

Shizuka, Morita, Mori, and Tanaka (1969) investigated the photochemical rearrangements of phenyl acetate and its derivatives, providing insights into the photochemical behavior of similar compounds. Understanding these reactions could be crucial for developing photochemical synthesis methods for complex organic molecules, including those related to this compound. This research suggests potential applications in synthetic organic chemistry, where photochemical reactions are used to create new chemical bonds or rearrange existing ones in a controlled manner (Shizuka, Morita, Mori, & Tanaka, 1969).

Advanced Oxidation Processes for Degradation

The degradation of acetaminophen by advanced oxidation processes (AOPs) provides valuable insights into the potential environmental applications for the degradation of similar compounds. Research by Qutob, Hussein, Alamry, and Rafatullah (2022) reviews various AOPs used to treat water contaminants and their by-products, highlighting the effectiveness of these processes in breaking down complex organic molecules. This research could inform the development of treatment processes for water contaminated with similar compounds, emphasizing the importance of understanding the degradation pathways and biotoxicity of the by-products generated during the process (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

Properties

IUPAC Name |

(4-cyanophenyl)methyl 2-(4-formylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c18-9-13-1-3-15(4-2-13)11-22-17(20)12-21-16-7-5-14(10-19)6-8-16/h1-8,10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFDJHNHVLGCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)COC2=CC=C(C=C2)C=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Furan-2-ylmethyl)-amino]-phenol](/img/structure/B2662966.png)

![Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2662967.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2662969.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2662970.png)

![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)

![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2662976.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2662982.png)

![4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol](/img/structure/B2662983.png)

![2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B2662984.png)

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2662985.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2662986.png)